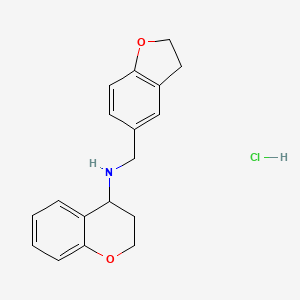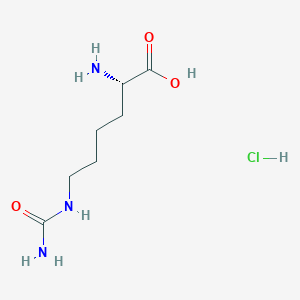![molecular formula C16H26N4O3 B7570849 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)
1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as EPPU and has a molecular formula of C18H28N4O4.
作用机制
EPPU acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, EPPU increases the levels of cAMP and cGMP, which leads to increased signaling in the brain. This increased signaling has been linked to the therapeutic effects of EPPU in neurological disorders.
Biochemical and Physiological Effects:
EPPU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in the brain, which leads to increased signaling. This increased signaling has been linked to improved cognitive function, decreased inflammation, and decreased tumor growth. EPPU has also been found to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of EPPU is its low toxicity profile, which makes it safe for use in lab experiments. EPPU is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of EPPU is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on EPPU. One area of interest is the development of EPPU-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of EPPU in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EPPU and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPPU is straightforward, and it has a low toxicity profile, making it safe for use in lab experiments. EPPU has been found to have several biochemical and physiological effects, and its mechanism of action has been linked to its therapeutic effects in neurological disorders. Further research is needed to fully understand the potential applications of EPPU in various fields and to develop EPPU-based drugs for the treatment of neurological disorders.
合成方法
The synthesis of EPPU involves the reaction of 1-ethylpyrrolidin-3-amine with 6-(2-methoxyethoxy)nicotinoyl isocyanate. This reaction leads to the formation of EPPU as a white solid. The purity of the compound can be enhanced by recrystallization.
科学研究应用
EPPU has been extensively studied for its potential applications in the field of medicine. Several studies have shown that EPPU exhibits antitumor, anti-inflammatory, and antiviral activities. EPPU has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(1-ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-3-20-7-6-13(12-20)10-18-16(21)19-14-4-5-15(17-11-14)23-9-8-22-2/h4-5,11,13H,3,6-10,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUAYLVWWDSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CNC(=O)NC2=CN=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)


![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)

![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)